molecular formula C10H14N6O4 B150660 2'-Amino-2'-deoxyguanosine CAS No. 60966-26-9

2'-Amino-2'-deoxyguanosine

Cat. No. B150660
CAS RN: 60966-26-9
M. Wt: 282.26 g/mol
InChI Key: ROPTVRLUGSPXNH-DXTOWSMRSA-N
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Description

2'-Amino-2'-deoxyguanosine is a modified nucleoside analog that has been the subject of various synthetic approaches due to its potential applications in biochemical research. It is structurally similar to the natural nucleoside guanosine, but with an amino group at the 2' position of the sugar moiety, which can significantly alter its properties and interactions within nucleic acids.

Synthesis Analysis

The synthesis of 2'-amino-2'-deoxyguanosine and its derivatives has been approached through different methods. One approach involves the enzymatic transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine, leading to the formation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, which is then chemically converted to 2'-amino-2'-deoxyguanosine and its derivatives . Another method includes the preparation of C8-amine and acetylamine adducts of 2'-deoxyguanosine, which are suitably protected for DNA synthesis . Additionally, improved synthesis protocols have been developed to obtain 2'-amino-2'-deoxyguanosine with greater convenience and higher yields than previously reported .

Molecular Structure Analysis

The molecular structure of 2'-amino-2'-deoxyguanosine is characterized by the presence of an amino group at the 2' position of the sugar ring. This structural modification can influence the nucleoside's conformation and its ability to pair with other nucleobases. The synthesis of analogs such as 6-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been achieved, which further demonstrates the versatility in modifying the guanosine structure .

Chemical Reactions Analysis

The reactivity of 2'-deoxyguanosine and its analogs with various reagents has been explored. For instance, the alkylation of 2'-deoxyguanosine with diazoalkanes has been studied, resulting in the formation of 1-, O(6)-, and 7-alkyl-2'-deoxyguanosine, among other products . These reactions are important for understanding the chemical behavior of guanosine derivatives and their potential use in chemical biology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-amino-2'-deoxyguanosine are influenced by the amino group at the 2' position. The pKa values of the amino group have been determined using 15N NMR spectroscopy, which is crucial for understanding the protonation state of the amino group at specific pH levels . This information is essential for applications where the nucleoside's charge state can affect its interaction with metal ions or other molecules.

Scientific Research Applications

Probing Metal Ion Interactions in Ribozymes

2'-Amino-2'-deoxyguanosine, along with its 3'-amino variant, serves as a valuable probe for investigating metal ion interactions at the active site of group I ribozymes. The synthesis of 2'-15N-amino-2'-deoxyadenosine, 2'-15N-amino-2'-deoxyguanosine, and 3'-15N-amino-3'-deoxyguanosine enables accurate determination of the amine pKa by 15N NMR, crucial for understanding the protonation state of the amino group at specific pH levels (Dai, Lea, Lu, & Piccirilli, 2007).

Enhancing Biochemical Applications

The guanosine analogue of 2'-Amino-2'-deoxyguanosine and its phosphoramidite derivatives, synthesized from 2'-amino-2'-deoxyuridine by transglycosylation, have shown high effectiveness for various biochemical applications. New protocols have been developed for a more efficient synthesis of these compounds, offering greater convenience and higher yields (Dai, Deb, Hougland, & Piccirilli, 2006).

Investigating DNA Adducts

The conformational study of 2'-deoxyguanosine and 8-amino-2'-deoxyguanosine adducts, such as those formed with carcinogens like N-hydroxy-2-acetylaminofluorene, provides insights into their impact on DNA structure. This research is pivotal in understanding how these adducts may influence DNA and its interactions (Lipkowitz, Chevalier, Widdifield, & Beland, 1982).

Chemoselective Arylation

Chemoselective arylation of 2'-deoxyguanosine at the N2-amino function has been explored, offering a rapid route to N2-aryl-2'-deoxyguanosine nucleosides. This method involves treatment with tricarbonyl complexes, followed by decomplexation and dehydrogenation, demonstrating a novel approach for nucleoside modification (Potter, Mccague, & Jarman, 1992).

Nucleotide Protection for Oligodeoxyribonucleotide Synthesis

The 3-methoxy-4-phenoxybenzoyl group, used for protecting the exocyclic amino group of nucleosides like 2'-deoxyguanosine, enhances the stability of N-protected derivatives. This proves beneficial in minimizing depurination during the synthesis of oligodeoxyribonucleotides on solid support, using the phosphotriester approach (Mishra & Misra, 1986).

Safety And Hazards

2’-Amino-2’-deoxyguanosine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

2’-Amino-2’-deoxyguanosine and oligonucleotides containing them have proven highly effective for an array of biochemical applications . The guanosine analogue and its phosphoramidite derivatives have been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation, but with limited overall efficiency and convenience . Therefore, future research may focus on improving the efficiency and convenience of these processes.

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPTVRLUGSPXNH-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209807
Record name 2'-Amino-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-2'-deoxyguanosine

CAS RN

60966-26-9
Record name 2′-Amino-2′-deoxyguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60966-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-2'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Amino-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
Q Dai, SK Deb, JL Hougland, JA Piccirilli - Bioorganic & medicinal …, 2006 - Elsevier
… Here, we extend this approach to 2′-amino-2′-deoxyguanosine. The procedures developed offer access to the nucleoside and the phosphoramidite in fewer steps, and in greater …
Number of citations: 15 www.sciencedirect.com
H MORISAWA, T UTAGAWA, S YAMANAKA… - Chemical and …, 1981 - jstage.jst.go.jp
… A new and simple procedure has been developed for the synthesis of 2'-amino-2'-deoxyguanosine (9) and-adenosine (15) and related compounds. An enzymatic …
Number of citations: 11 www.jstage.jst.go.jp
T Nakanishi, F Tomita, A Furuya - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
… SUZUKI: Identification and some culture conditions of 2'-amino-2'deoxyguanosine-producing … Total synthesis of an antibiotic 2'-amino-2'-deoxyguanosine. Tetrahedron Lett. -1976: 4485…
Number of citations: 3 www.jstage.jst.go.jp
M IKEHARA, T MARUYAMA - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… Recently, Nakanishi, 615 611.5) found an antibiotic from the culture broth of Enterobacter cloacae and elucidated its structure as 2’—amino2’-deoxyguanosine (I).‘” Since this antibiotic …
Number of citations: 28 www.jstage.jst.go.jp
T NAKANISHI, T IIDA, F TOMITA… - Chemical and …, 1976 - jstage.jst.go.jp
… guanosine analog, aminonucleoside antibiotics (2AG), produced by Enterobacter sp., was identified as 9-(2'-amino-2'-deoxy-fD-ribofuranosyl)-guanine (2'-amino-2deoxyguanosine) by …
Number of citations: 20 www.jstage.jst.go.jp
F Benseler, DM Williams, F Eckstein - Nucleosides & nucleotides, 1992 - Taylor & Francis
… Preparative HPLC for 2'-amino-2'-deoxyguanosine was performed using a Waters Delta Prep 3000 instrument equipped with a Waters Delta Pak reverse-phase preparative HPLC column (57 …
Number of citations: 31 www.tandfonline.com
Q Dai, CR Lea, J Lu, JA Piccirilli - Organic Letters, 2007 - ACS Publications
… analogue, 3‘-amino-3‘-deoxyguanosine, provides a probe to test this interaction via metal ion rescue experiments in the same manner that studies using 2‘-amino-2‘-deoxyguanosine …
Number of citations: 10 pubs.acs.org
R Strömberg, S Hanne, AS Sjögren… - … and biophysical research …, 1992 - Elsevier
… the nrdB gene of bacteriophage T4 it was found that 2’-amino-2’-deoxyguanosine can replace guanosine as cofactor. This is the … In this paper we show that 2’-amino-2’-deoxyguanosine …
Number of citations: 6 www.sciencedirect.com
T Nakanishi, F Tomita, A Furuya - The Journal of Antibiotics, 1977 - jstage.jst.go.jp
… The mechanism of inhibition of Escherichia coli by the new nucleoside antibiotic, 2'-amino2'-deoxyguanosine (2AG), is described. Upon the addition of 2AG, the syntheses of macro…
Number of citations: 6 www.jstage.jst.go.jp
LN Patnaik, A Saran - Journal of Biological Physics, 1984 - Springer
… Conformational properties of the nucleoside antibiotic 2'-amino - 2 -deoxyguanosine have been investigated by the PCILO method along with those of its parent nucleoside, guanosine. …
Number of citations: 8 idp.springer.com

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